molecular formula C19H18N2O3S2 B2774781 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(2-methoxyphenyl)ethanediamide CAS No. 2034548-33-7

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2774781
CAS No.: 2034548-33-7
M. Wt: 386.48
InChI Key: MRXGNELMZMVVLL-UHFFFAOYSA-N
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Description

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that features a unique structure combining bithiophene and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the coupling of bithiophene derivatives with methoxyphenyl oxalamide. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the bithiophene core. The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride and the appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the oxalamide linkage can produce primary or secondary amines .

Scientific Research Applications

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyphenyl)-N2-(2-thienyl)oxalamide
  • N1-(2-methoxyphenyl)-N2-(2-furyl)oxalamide
  • N1-(2-methoxyphenyl)-N2-(2-pyridyl)oxalamide

Uniqueness

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it particularly valuable in the development of advanced materials and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-24-16-5-3-2-4-15(16)21-19(23)18(22)20-10-8-14-6-7-17(26-14)13-9-11-25-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXGNELMZMVVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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